6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the sixth position of the triazolo[1,5-a]pyridine ring system. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-triazolo[1,5-a]pyridine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It’s worth noting that the interaction of a compound with its targets often involves binding to specific sites on the target molecules, leading to changes in their function .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on its potential targets, it may modulate immune response, oxygen sensing, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and oxidative cyclization are preferred due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the sixth position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The triazolo[1,5-a]pyridine ring system can participate in cycloaddition reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, oxidized and reduced derivatives, and fused heterocyclic compounds.
Scientific Research Applications
6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block for the synthesis of biologically active compounds, including:
Antibacterial and Antifungal Agents: The compound exhibits significant antibacterial and antifungal activities.
Anticancer Agents: It is used in the development of anticancer drugs due to its ability to inhibit various cancer cell lines.
Cardiovascular and Anti-inflammatory Agents: The compound is utilized in the synthesis of cardiovascular and anti-inflammatory drugs.
Comparison with Similar Compounds
6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:
8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar in structure but with the iodine atom at the eighth position.
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazolo ring system but differ in the pyridine ring substitution.
Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds feature different ring systems but exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities.
Properties
IUPAC Name |
6-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOBBEPQXQCTMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262489 |
Source
|
Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-65-7 |
Source
|
Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245647-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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